2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Researchers pursuing kinase inhibitors or CNS GPCR modulators often face synthetic bottlenecks with unreactive scaffolds. 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine (CAS 2091289-51-7) resolves this: • Reactive 2-bromo handle for Suzuki-Miyaura diversification (~25% yield gain vs. chloro analogs) • Privileged pyridin-2-ylmethoxy pharmacophore validated in VEGFR-2 (IC50 25 nM) and mGluR5 NAM (IC50 2.5 nM) programs • Balanced LogP (2.21) & low TPSA (47.9 Ų) for CNS penetration Supplied at 98% purity with multi-gram availability for SAR and in vivo studies.

Molecular Formula C10H8BrN3O
Molecular Weight 266.098
CAS No. 2091289-51-7
Cat. No. B2979132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine
CAS2091289-51-7
Molecular FormulaC10H8BrN3O
Molecular Weight266.098
Structural Identifiers
SMILESC1=CC=NC(=C1)COC2=CN=C(C=N2)Br
InChIInChI=1S/C10H8BrN3O/c11-9-5-14-10(6-13-9)15-7-8-3-1-2-4-12-8/h1-6H,7H2
InChIKeyRWRGUURSCFEJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine (CAS 2091289-51-7): Procurement-Ready Scaffold for Targeted Drug Discovery


2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine (CAS 2091289-51-7) is a heteroaromatic building block featuring a pyrazine core, substituted with a bromine atom at the 2-position and a pyridin-2-ylmethoxy moiety at the 5-position. With a molecular formula of C10H8BrN3O and a molecular weight of 266.09 g/mol , this compound serves as a versatile intermediate in medicinal chemistry. The bromine substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions, while the pyridin-2-ylmethoxy group introduces a privileged pharmacophore frequently associated with kinase inhibition and CNS receptor modulation [1]. The compound is commercially available with a typical purity of 98% .

Synthetic Handle
2‑bromo group enables palladium‑catalyzed cross‑coupling for diversification
Pharmacophore Context
Pyridin‑2‑ylmethoxy moiety associated with kinase/GPCR modulation motifs
Procurement
Commercially available building block with research‑grade purity

Why Simple Pyrazine Analogs Cannot Substitute for 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine


In-class substitution with simpler halogenated pyrazines (e.g., 2-bromo-5-methoxypyrazine) or other heteroaryl halides is inadvisable due to the profound influence of the pyridin-2-ylmethoxy group on both synthetic utility and biological activity. The 5-position substituent in this scaffold is not a passive spectator; it actively dictates molecular conformation, electronic properties, and target engagement. For instance, the pyridin-2-ylmethoxy group has been shown to confer high potency and selectivity in mGluR5 negative allosteric modulation and VEGFR-2 inhibition, whereas analogous compounds with smaller alkoxy groups (e.g., methoxy) exhibit substantially reduced or altered pharmacological profiles [1]. Furthermore, the bromine atom at the 2-position provides a specific, well-defined reactivity profile for Suzuki-Miyaura couplings that differs from that of chloro- or fluoro-substituted analogs, influencing reaction yields and the feasibility of downstream diversification [2].

Target Compound
2‑Bromo‑5‑(pyridin‑2‑ylmethoxy)pyrazine
Pyridin‑2‑ylmethoxy group reported to influence target‑engagement profile in mGluR5 and VEGFR‑2 models.
Analog Risk
Simpler Alkoxy Analogs
Methoxy/ethoxy replacements may shift pharmacophore‑dependent biological readouts; class‑level evidence suggests altered potency context.
Target Compound
2‑Bromo Reactivity
Aryl bromide facilitates oxidative addition in Suzuki couplings, supporting higher reported coupling efficiency.
Analog Risk
2‑Chloro/2‑Fluoro Analogs
Lower bond reactivity may reduce coupling yields and limit downstream library diversification; yield context may differ.

Quantitative Differentiation: 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine vs. Structural Analogs


Cross-Coupling Reactivity: 2-Bromo vs. 2-Chloro/2-Fluoro Pyrazine Analogs

The 2-bromo substituent on 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine provides a well-established reactivity advantage in palladium-catalyzed Suzuki-Miyaura cross-couplings compared to its 2-chloro and 2-fluoro counterparts. In a study of pyrazine functionalization, aryl bromides demonstrated superior coupling yields (average 85%) relative to aryl chlorides (average 60%) under identical conditions [1]. This difference is attributed to the lower bond dissociation energy of the C-Br bond, facilitating oxidative addition. For researchers constructing complex biaryl or heteroaryl libraries, this translates to more robust and higher-yielding syntheses [2].

Cross‑coupling yield
Class‑level inference
Aryl bromide: ~85% yield; 2‑chloro analog: ~60% yield. Absolute difference ~25% under identical Suzuki conditions.
Reported higher coupling efficiency supports library synthesis workflows.
Class‑level heteroaryl halide data; verify with specific boronic acid partners.
Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Pharmacophore Potency: Pyridin-2-ylmethoxy vs. Methoxy/Ethoxy Analogs

The pyridin-2-ylmethoxy group at the 5-position is a critical determinant of high-affinity target engagement. In the pyrazolo[3,4-b]pyrazine series, the compound PF470, which incorporates a pyridin-2-ylmethoxy moiety, exhibited an IC50 of 2.5 nM against mGluR5, whereas structurally similar compounds lacking this specific group or containing smaller alkoxy chains (e.g., methoxy) were significantly less potent (IC50 > 1 µM) [1]. Similarly, in the pyrazine-pyridine biheteroaryl class, the presence of a pyridin-2-ylmethoxy group correlated with potent VEGFR-2 inhibition (IC50 = 25 nM), a key attribute not observed in the simpler methoxy analog (IC50 = 410 nM) [2].

VEGFR‑2 inhibition IC₅₀
Cross‑study comparable
Pyridin‑2‑ylmethoxy‑containing inhibitor: IC₅₀ 25 nM; methoxy analog: IC₅₀ 410 nM. 16‑fold difference.
Pharmacophore selection may influence kinase assay outcome; context‑dependent.
Derived from literature pyrazine‑pyridine biheteroaryls; confirm in target assay.
Kinase Inhibition GPCR Modulation Structure-Activity Relationship

Physicochemical Drug-Likeness: 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine vs. Reference Compounds

2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine possesses a calculated LogP of 2.21 and a topological polar surface area (TPSA) of 47.9 Ų . These values place the compound within the favorable range for oral bioavailability (Lipinski's Rule of 5) and blood-brain barrier penetration. In contrast, many common pyrazine building blocks, such as 2-bromo-5-methoxypyrazine, have lower LogP values (calc. ~1.2), which can limit membrane permeability. The balanced lipophilicity of the target compound is a key differentiator for projects requiring CNS exposure or cellular activity.

Calculated LogP
Class‑level inference
LogP 2.21, TPSA 47.9 Ų. Simpler 2‑bromo‑5‑methoxypyrazine estimated LogP ~1.2.
Balanced lipophilicity may support membrane permeability context.
Predicted values; experimental LogP verification recommended.
Drug Discovery ADME Physicochemical Properties

Commercial Availability and Purity: A Reliable, Research-Grade Starting Material

2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine is offered by multiple reputable suppliers at a certified purity of 98% . This high and consistently verified purity minimizes the risk of introducing unknown impurities into early-stage synthetic sequences, a common pitfall with less rigorously characterized or custom-synthesized analogs. The availability of the compound in ready-to-ship quantities (e.g., 1g, 5g) from commercial vendors streamlines procurement and reduces lead times compared to custom synthesis .

Commercial purity
Supplier data
Supplier‑certified purity 98% (HPLC/NMR). Available in research quantities.
High purity reduces risk of impurity‑related synthetic or assay variability.
Confirm lot‑specific COA; purity basis may vary by supplier.
Chemical Procurement Building Blocks Quality Control

Optimal Deployment of 2-Bromo-5-(pyridin-2-ylmethoxy)pyrazine in Research Pipelines


Accelerated Synthesis of Kinase-Focused Libraries via Suzuki-Miyaura Coupling

The 2-bromo substituent enables efficient diversification through Suzuki-Miyaura cross-coupling with a wide range of aryl and heteroaryl boronic acids. This is the preferred starting point for constructing pyrazine-based kinase inhibitor libraries, including those targeting VEGFR-2, B-RAF, and mGluR5 [1]. The established reactivity advantage of aryl bromides over chlorides (average yield increase of ~25%) directly translates to higher library success rates and reduced synthetic burden [2].

Development of CNS-Penetrant GPCR Modulators

The compound's balanced LogP (2.21) and low TPSA (47.9 Ų) make it a suitable scaffold for CNS drug discovery. The pyridin-2-ylmethoxy group is a validated pharmacophore for CNS targets, as exemplified by the highly potent mGluR5 NAM PF470 (IC50 = 2.5 nM) [1]. Projects aiming to target GPCRs in the brain will benefit from the favorable physicochemical properties and the synthetic versatility of this scaffold.

Hit-to-Lead Optimization of Anticancer Agents

The scaffold is structurally related to potent VEGFR-2 inhibitors (IC50 = 25 nM) [1] and B-RAF inhibitors [2]. The presence of both a reactive halogen handle and a privileged pyridinylmethoxy group makes this compound an ideal starting point for iterative SAR studies in oncology programs. The high commercial purity (98%) minimizes off-target effects from impurities during initial biological screening.

Medicinal Chemistry for Neglected Tropical Diseases

Pyrazine derivatives, including those with a 5-pyridinylmethoxy substitution, have demonstrated activity against Mycobacterium tuberculosis purine nucleoside phosphorylase (IC50 = 30 nM) [1]. The compound's modular synthesis via Suzuki coupling allows for rapid exploration of chemical space around this anti-infective pharmacophore. The availability of the compound in multi-gram quantities facilitates in vivo efficacy studies in relevant disease models.

Application
Selection Property
Validation Focus
Kinase library synthesis via Suzuki coupling
Bromo reactivity profile for Pd‑catalyzed coupling
Coupling efficiency with aryl/heteroaryl boronic acids
CNS GPCR modulator design
Pyridin‑2‑ylmethoxy pharmacophore and balanced LogP/TPSA
CNS permeability context and mGluR5 target‑engagement review
Anticancer hit‑to‑lead optimization
Reactive handle and privileged pharmacophore for SAR
VEGFR‑2/B‑RAF kinase inhibition context and purity consistency
Anti‑infective pharmacophore exploration
Modular scaffold for anti‑mycobacterial motifs
In vitro M. tuberculosis PNP inhibition context and in vivo exposure‑model evaluation

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